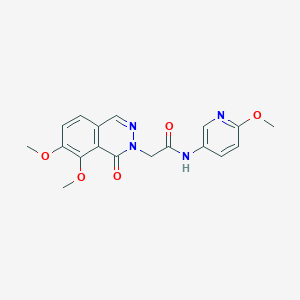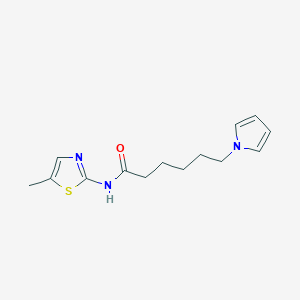![molecular formula C19H25N5O B10999001 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10999001.png)
N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE is a complex organic compound that features a benzodiazole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Formation of the Pyrrole Moiety: Pyrrole synthesis can be carried out using Paal-Knorr synthesis or other methods.
Coupling Reactions: The final step involves coupling the benzodiazole and pyrrole units under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodiazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE derivatives: These compounds have similar structures but may differ in the substituents attached to the core structure.
Other Benzodiazole Compounds: Compounds with a benzodiazole core but different functional groups.
Pyrrole Derivatives: Compounds containing the pyrrole moiety with various substituents.
Uniqueness
N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-4-(1H-PYRROL-1-YL)BUTANAMIDE is unique due to its specific combination of benzodiazole and pyrrole units, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C19H25N5O/c1-22(2)12-13-24-15-20-17-14-16(7-8-18(17)24)21-19(25)6-5-11-23-9-3-4-10-23/h3-4,7-10,14-15H,5-6,11-13H2,1-2H3,(H,21,25) |
InChI Key |
YUBFWEQBMYSBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B10998930.png)
![N-(1-benzylpiperidin-4-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998938.png)
![3-methyl-6-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10998943.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10998956.png)
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10998957.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B10998960.png)
![4-(3,4-dichlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10998968.png)
![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B10998988.png)
![methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10998989.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10998991.png)
![3,3-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B10999009.png)
![N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10999012.png)
